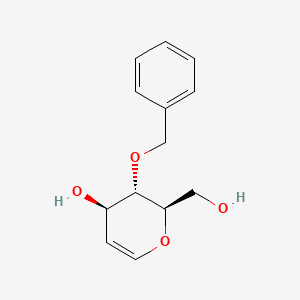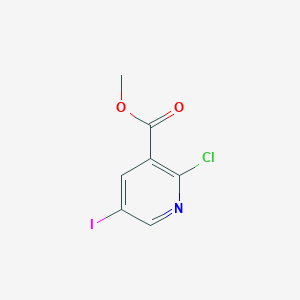
2-氯-5-碘烟酸甲酯
描述
Methyl 2-Chloro-5-iodonicotinate is a chemical compound with the CAS Number: 78686-83-6 . It has a molecular weight of 297.48 and its molecular formula is C7H5ClINO2 . It is a solid substance .
Molecular Structure Analysis
The most stable structure of Methyl 2-Chloro-5-iodonicotinate was optimized using density functional theory (DFT) quantum chemical calculations . The DFT/B3LYP method with a LanLD2Z basis set was used for this optimization .Physical And Chemical Properties Analysis
Methyl 2-Chloro-5-iodonicotinate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用
Quantum Chemical and Pharmaceutical Applications
Methyl 2-chloro-5-iodonicotinate (MCIN) has been investigated for its structural, spectroscopic, and electronic properties using density functional theory (DFT). This study optimized the most stable structure of MCIN and explored its vibrational properties, NMR spectrum, and ultraviolet-visible spectra. Significantly, the research suggested the potential of MCIN in drug design for treating pulmonary fibrosis, highlighting its pharmaceutical relevance (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Role in Synthesis of Radioligands
Methyl 2-chloro-5-iodonicotinate was used as a precursor in the synthesis of MK-1064, a compound intended for imaging the orexin-2 receptor. The synthesis process involved several steps, showcasing the compound's role in creating radioligands for PET (positron emission tomography) imaging, which is crucial in medical diagnostics (Gao, Wang, & Zheng, 2016).
Synthesis of Novel Anti-infective Agents
In another study, methyl 2-chloro-5-iodonicotinate was an intermediate in synthesizing novel anti-infective agents. The research focused on developing a safe and economical synthesis process, emphasizing its importance in pharmaceutical manufacturing (Mulder et al., 2013).
安全和危害
Methyl 2-Chloro-5-iodonicotinate is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
属性
IUPAC Name |
methyl 2-chloro-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILSCNCPJQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377498 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Chloro-5-iodonicotinate | |
CAS RN |
78686-83-6 | |
| Record name | Methyl 2-Chloro-5-iodonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

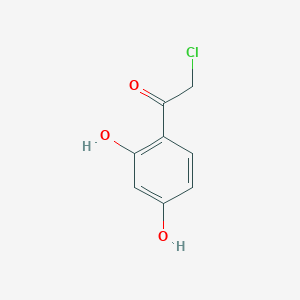
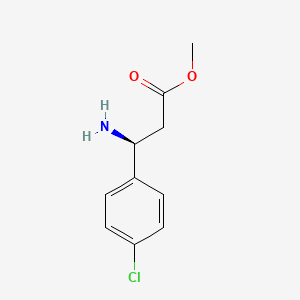
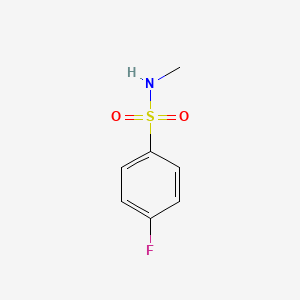
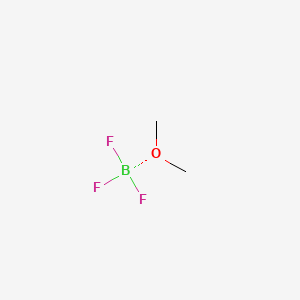
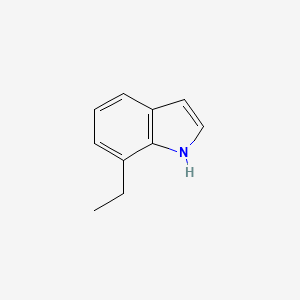
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)

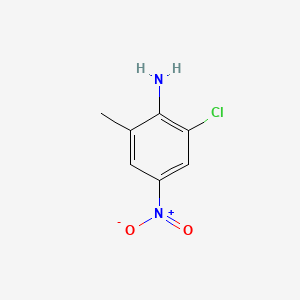
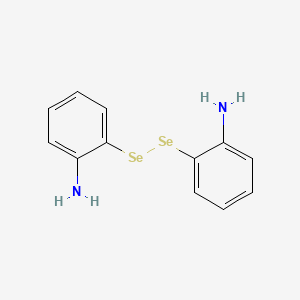
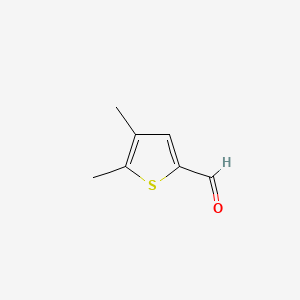
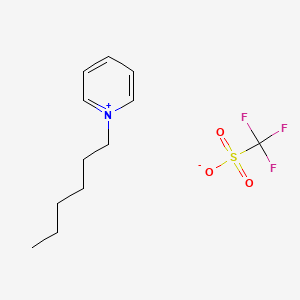
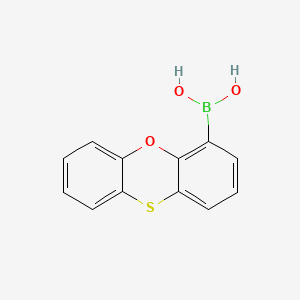
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)
